1,3-Di(4-bromophenyl)propane

Description

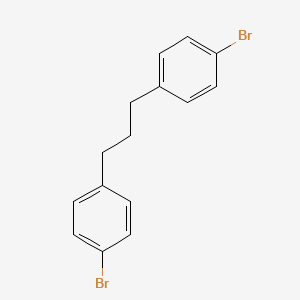

Structure

2D Structure

3D Structure

Properties

CAS No. |

121392-37-8 |

|---|---|

Molecular Formula |

C15H14Br2 |

Molecular Weight |

354.08 g/mol |

IUPAC Name |

1-bromo-4-[3-(4-bromophenyl)propyl]benzene |

InChI |

InChI=1S/C15H14Br2/c16-14-8-4-12(5-9-14)2-1-3-13-6-10-15(17)11-7-13/h4-11H,1-3H2 |

InChI Key |

QJWLIGFFDIRFOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCC2=CC=C(C=C2)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Di 4 Bromophenyl Propane

Established Synthetic Routes and Reaction Pathways

The principal and well-documented method for synthesizing 1,3-Di(4-bromophenyl)propane involves the comprehensive reduction of both the carbon-carbon double bond and the carbonyl group of a chalcone (B49325) precursor.

The established pathway for producing this compound is through the reduction of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one, commonly known as 4,4′-dibromochalcone. ingentaconnect.comjchemrev.com This precursor contains an α,β-unsaturated ketone framework, and its conversion to the saturated propane (B168953) derivative requires the reduction of both the alkene and the ketone functionalities. The reaction effectively transforms the propenone linker into a propane chain, yielding the desired 1,3-di-substituted propane structure. ingentaconnect.com A modified literature procedure has been successfully employed for this transformation. ingentaconnect.comthieme-connect.com

While the specific documented synthesis of this compound utilizes a chemical reduction method known as ionic hydrogenation, broader catalytic strategies are available for the reduction of chalcones. jchemrev.comchemicalbook.com These include catalytic transfer hydrogenation, which often employs a metal catalyst like palladium on carbon (Pd/C) with a hydrogen donor such as ammonium (B1175870) formate. ingentaconnect.comresearchgate.net Other systems may use ruthenium-based catalysts. thieme-connect.com However, the most explicitly detailed synthesis for this compound relies on a non-metal-catalyzed approach where the acid acts as a crucial activator for the hydride transfer from the silane (B1218182) reducing agent. ingentaconnect.comjchemrev.com

Reduction of 4,4′-Dibromochalcone Precursors

Optimized Reaction Conditions and Parameters

The efficiency and yield of the synthesis are highly dependent on the specific reagents and conditions employed. The following subsections detail the optimized parameters for the reduction of 4,4′-dibromochalcone.

Triethylsilane (Et₃SiH) serves as the key reducing agent in this synthesis. ingentaconnect.com It functions as a hydride donor, providing the hydrogen atoms necessary to saturate the carbon-carbon double bond and reduce the carbonyl group of the chalcone precursor. jchemrev.comfabad.org.tr In the presence of a strong acid, triethylsilane facilitates an ionic hydrogenation mechanism, which is effective for the complete reduction of the α,β-unsaturated system to a saturated alkane. chemicalbook.com The use of an equivalent amount of triethylsilane relative to the chalcone can be calibrated to prevent the over-reduction of other functional groups. fabad.org.tr

The reaction is conducted in trifluoroacetic acid (TFA), which acts as both the solvent and a proton donor. ingentaconnect.comjchemrev.com TFA protonates the carbonyl group of the chalcone, activating it and the conjugated system towards reduction by the hydride transfer from triethylsilane. chemicalbook.com The reaction is performed under an inert nitrogen (N₂) atmosphere. ingentaconnect.com This is crucial to prevent the interference of atmospheric oxygen and moisture, which could lead to unwanted side reactions and degrade the reagents, thereby ensuring the integrity of the synthesis.

The reaction follows a specific temperature and time profile for optimal results. The process begins with the dropwise addition of triethylsilane to the reaction mixture at a controlled temperature of 0°C. ingentaconnect.comthieme-connect.com Following the addition, the mixture is allowed to slowly warm to room temperature and is stirred for a period of 18 hours. ingentaconnect.comthieme-connect.com This gradual temperature increase and extended reaction time ensure the complete reduction of the 4,4′-dibromochalcone precursor.

Research Findings: Data Tables

The following tables summarize the reactants and conditions for the synthesis of this compound from its chalcone precursor.

Table 1: Reactants for Synthesis An interactive data table is provided below:

Table 2: Optimized Reaction Parameters An interactive data table is provided below:

Compound Reference Table

The chemical compounds mentioned throughout this article are listed below.

Table 3: Mentioned Compounds An interactive data table is provided below:

Solvent Systems and Reaction Environment (e.g., Trifluoroacetic Acid, Nitrogen Atmosphere)

Isolation and Purification Techniques

Following the initial synthesis, the crude this compound, which may be an oily product that solidifies upon standing, requires rigorous purification to remove unreacted starting materials, byproducts, and residual solvents. iucr.org The common strategies employed are precipitation, filtration, and recrystallization.

A common initial step in isolating the crude product involves precipitation. In one documented synthesis, after the reaction of 1,3-bis(4-bromophenyl)-2-propen-1-one with triethylsilane in trifluoroacetic acid, a white precipitate of the crude product is formed. iucr.org This precipitate is then collected through filtration. iucr.org

The filtration process is often followed by a series of washing steps to remove soluble impurities. For instance, the filtered solid can be taken up in a solvent like dichloromethane, dried over an anhydrous drying agent such as magnesium sulfate, and then filtered again to remove the drying agent. iucr.org The solvent is subsequently removed, typically under vacuum, to yield the crude solid. iucr.org

Recrystallization is a powerful technique to significantly enhance the purity of the solid this compound. mt.com This method relies on the principle of differential solubility of the compound and its impurities in a chosen solvent at different temperatures. mt.com The impure solid is dissolved in a hot solvent to create a saturated solution, which upon cooling, allows for the formation of pure crystals of the desired compound, while the impurities remain dissolved in the solvent. mt.com

One effective recrystallization strategy involves dissolving the waxy solid of this compound in boiling hexanes. iucr.org Subsequent cooling of the solution, for instance to 5°C, induces the crystallization of the purified product. iucr.orgiucr.org The resulting crystals are then collected by vacuum filtration and washed with a cold solvent, such as cold hexanes, to remove any remaining soluble impurities from the crystal surfaces. iucr.org Finally, any residual solvent is removed under vacuum to afford the pure, pale yellow solid of this compound. iucr.org

The choice of solvent is a critical parameter for successful recrystallization. mt.com An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mt.com For this compound, hexanes have been demonstrated to be a suitable solvent for recrystallization to obtain a bulk solid product. iucr.orgiucr.org

Interestingly, for the specific purpose of growing single crystals suitable for X-ray diffraction analysis, a different solvent, methanol (B129727), has been utilized. iucr.org The slow evaporation of a methanol solution of the compound can yield high-quality crystals. iucr.org This highlights that the optimal solvent can depend on the desired final form of the purified product. Other solvents like ethanol (B145695) are also commonly used for recrystallization of similar brominated phenyl compounds. researchgate.netderpharmachemica.com

Table 1: Solvent Selection for Crystallization of this compound and Related Compounds

| Compound | Solvent for Recrystallization | Purpose |

| This compound | Hexanes | Bulk purification |

| This compound | Methanol | Single crystal growth |

| 1-(5-bromo-2-hydroxyphenyl)-3-p-tolylpropane-1,3-dione | Ethanol | Purification |

| 2-acetyl-4-bromophenyl 4-methylbenzoate | Ethanol | Purification |

Recrystallization Strategies for Enhanced Purity

Investigation of Synthetic Yields and Process Efficiency

The efficiency of the synthesis of this compound is a key consideration, and the yield of the final purified product is a primary metric. In a reported synthesis starting from 1,3-bis(4-bromophenyl)-2-propen-1-one, a yield of 59.1% for the purified this compound was achieved after recrystallization. iucr.org

Table 2: Reported Yields for the Synthesis of this compound and Related Compounds

| Compound | Starting Material | Yield (%) |

| This compound | 1,3-bis(4-bromophenyl)-2-propen-1-one | 59.1 |

| 3-(4-bromophenyl)-1-(TBDPS-oxy)propane | 3-(4-bromophenyl)-1-propanol | 93.6 |

| 3-(4-bromophenyl)-1-propanol | methyl 3-(4-bromophenyl)propanoate | 90 |

| 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione | 2-acetyl-4-bromophenyl thiophene-2-carboxylate | 71 |

Structural Characterization and Advanced Spectroscopic Analysis

X-ray Crystallography Studies of 1,3-Di(4-bromophenyl)propane

Crystals of this compound suitable for single-crystal X-ray diffraction were obtained from the slow evaporation of methanol (B129727). iucr.org The analysis, conducted at a temperature of 100 K, has provided a comprehensive dataset on its crystal and molecular structure. iucr.orgiucr.org

X-ray diffraction analysis has unequivocally determined that this compound crystallizes in the monoclinic system. iucr.orgiucr.orgresearchgate.net The specific space group was identified as P2₁, a common non-centrosymmetric space group. iucr.orgiucr.orgresearchgate.net

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Temperature | 100 K |

Data sourced from multiple crystallographic studies. iucr.orgiucr.orgresearchgate.net

The asymmetric unit of the crystal lattice contains a single molecule of this compound. iucr.orgiucr.orgresearchgate.net In terms of molecular packing, the kinked arrangement of the propane (B168953) linker prevents any significant π-stacking interactions between the aromatic rings of adjacent molecules. iucr.orgresearchgate.net Consequently, the crystal structure is primarily governed by non-directional forces. iucr.orgiucr.org

The conformation of the molecule is characterized by the specific arrangement of the propane chain and the orientation of the two 4-bromophenyl groups attached to it.

The torsion angles along the propane backbone define the relative positions of the phenyl substituents. The 4-bromophenyl groups are situated in anti positions relative to the propane linker. iucr.orgiucr.org This is confirmed by the measured torsion angles C4—C1—C2—C3 and C1—C2—C3–C10, which are -174.5 (3)° and 179.5 (3)°, respectively. iucr.orgiucr.orgresearchgate.net

Table 2: Key Torsion Angles in this compound

| Torsion Angle | Value (°) |

|---|---|

| C4—C1—C2—C3 | -174.5 (3) |

| C1—C2—C3–C10 | 179.5 (3) |

These values indicate an anti-periplanar conformation of the substituents along the propane chain. iucr.orgiucr.orgresearchgate.net

The orientation of the phenyl rings relative to the central propane chain is nearly perpendicular. iucr.orgiucr.org The dihedral angle between the C1–C2–C3 plane of the linker and the C4–C9 bromophenyl ring is 74.7 (3)°. iucr.orgiucr.orgresearchgate.net Similarly, the dihedral angle with the second bromophenyl ring (C10–C15) is 87.6 (3)°. iucr.orgiucr.orgresearchgate.net

Table 3: Dihedral Angles of Phenyl Rings to the Propane Chain

| Description | Value (°) |

|---|---|

| Angle between C1-C2-C3 plane and C4-C9 ring | 74.7 (3) |

| Angle between C1-C2-C3 plane and C10-C15 ring | 87.6 (3) |

This perpendicular arrangement minimizes steric hindrance between the aromatic systems and the aliphatic chain. iucr.orgiucr.org

An analysis of the crystal packing reveals a lack of strong, directional intermolecular interactions. iucr.orgresearchgate.net Despite the presence of bromine atoms and aromatic systems, which can participate in halogen bonding or π-interactions, no such specific forces could be identified in the crystal structure. iucr.orgiucr.org The primary forces holding the molecules together in the crystal lattice are typical van der Waals interactions. iucr.orgresearchgate.net

Absence of Significant π-Stacking Interactions

Advanced Crystallographic Data Collection and Refinement Procedures

The precise determination of the crystal structure of this compound was facilitated by advanced crystallographic techniques, ensuring high-resolution and accurate data.

To obtain high-quality diffraction data, the single-crystal X-ray analysis was performed at a low temperature of 100 K. iucr.orgresearchgate.net Conducting the experiment at cryogenic temperatures is a standard practice in modern crystallography that minimizes the thermal motion of atoms within the crystal lattice. numberanalytics.com This reduction in atomic vibration leads to sharper diffraction spots, allowing for a more precise determination of atomic positions and bond parameters. numberanalytics.com The resulting electron density map is clearer, which is crucial for accurately defining the molecular structure. numberanalytics.com The title compound, with the chemical formula C₁₅H₁₄Br₂, crystallizes in the monoclinic P2₁ space group at this temperature. iucr.orgiucr.orgresearchgate.net

The crystallographic data for this compound is archived in the Cambridge Structural Database (CSD), a global repository for small-molecule organic and metal-organic crystal structures. bioregistry.iopsdi.ac.ukcam.ac.uk The specific deposition is identified by the CCDC reference number 1836177. iucr.orgiucr.orgresearchgate.net The CSD allows for the comparison of the determined structure with other known compounds, revealing that a structurally similar molecule, 1,3-bis(4-bromophenyl)acetone, has also been reported. iucr.org This cross-referencing is essential for contextualizing the structural features of the title compound within the broader landscape of chemical crystallography. mdpi.com

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| CCDC Number | 1836177 iucr.orgiucr.orgresearchgate.net |

| Empirical Formula | C₁₅H₁₄Br₂ iucr.org |

| Formula Weight | 354.08 iucr.org |

| Temperature | 100 K iucr.orgresearchgate.net |

| Crystal System | Monoclinic iucr.orgresearchgate.net |

| Space Group | P2₁ iucr.orgiucr.orgresearchgate.net |

| a (Å) | 7.4526(13) iucr.org |

| b (Å) | 5.8441(10) iucr.org |

| c (Å) | 16.278(3) researchgate.net |

| β (°) | 101.808(2) iucr.orgresearchgate.net |

| Volume (ų) | 694.0(2) iucr.org |

| Z | 2 iucr.org |

Refinement of Hydrogen Atom Positions and Displacement Parameters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides complementary information to X-ray crystallography by probing the local chemical environment of magnetically active nuclei, such as ¹H and ¹³C, in solution.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, shows distinct signals corresponding to the different types of protons in the molecule. iucr.org The aromatic protons appear as two doublets. The doublet at δ 7.41 ppm corresponds to the four protons ortho to the bromine atoms, while the doublet at δ 7.05 ppm is assigned to the four protons meta to the bromine atoms. iucr.org Both doublets exhibit a coupling constant (J) of 8.0 Hz, indicative of ortho-coupling on a benzene (B151609) ring. iucr.org The protons of the propane linker give rise to two signals: a triplet at δ 2.59 ppm (4H, J = 7.5 Hz) for the two methylene (B1212753) groups attached to the phenyl rings, and a pentet at δ 1.91 ppm (2H, J = 8.0 Hz) for the central methylene group. iucr.org

The ¹³C NMR spectrum, also recorded in CDCl₃ at 500 MHz, further confirms the molecular structure. iucr.org It displays signals for the four distinct types of aromatic carbons at δ 141.0, 131.5, 130.3, and 119.7 ppm. iucr.org The two different carbon atoms of the propane linker resonate at δ 34.8 and 32.7 ppm. iucr.org

Table 2: NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Number of Atoms | Assignment |

|---|---|---|---|---|

| ¹H | 7.41 | d, J = 8.0 Hz | 4H | Aromatic CH ortho to Br iucr.org |

| ¹H | 7.05 | d, J = 8.0 Hz | 4H | Aromatic CH meta to Br iucr.org |

| ¹H | 2.59 | t, J = 7.5 Hz | 4H | -CH₂-Ar iucr.org |

| ¹H | 1.91 | p, J = 8.0 Hz | 2H | -CH₂-CH₂-CH₂- iucr.org |

| ¹³C | 141.0 | s | Aromatic C-C₃H₆ iucr.org | |

| ¹³C | 131.5 | s | Aromatic CH meta to Br iucr.org | |

| ¹³C | 130.3 | s | Aromatic CH ortho to Br iucr.org | |

| ¹³C | 119.7 | s | Aromatic C-Br iucr.org | |

| ¹³C | 34.8 | s | -CH₂-Ar iucr.org | |

| ¹³C | 32.7 | s | -CH₂-CH₂-CH₂- iucr.org |

d = doublet, t = triplet, p = pentet, s = singlet

Proton NMR (¹H NMR) Chemical Shift Assignment and Multiplicity Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule. By analyzing the chemical shifts, integration values, and signal multiplicities, a complete assignment of the proton environments can be achieved.

The aromatic region is expected to show two doublets, characteristic of a para-substituted benzene ring. The protons on the carbons adjacent to the propyl chain (H-2' and H-6') and the protons on the carbons adjacent to the bromine atoms (H-3' and H-5') are chemically non-equivalent and will split each other. The electron-withdrawing effect of the bromine atom will deshield the adjacent protons, causing them to appear at a lower field (higher ppm value) compared to the other aromatic protons.

The aliphatic portion of the molecule, the propane chain, will give rise to two signals. The four benzylic protons (H-1 and H-3), being chemically equivalent, are expected to appear as a triplet. These protons are coupled with the two protons of the central methylene group (H-2). The central methylene protons (H-2) are expected to appear as a quintet, as they are coupled with the four equivalent benzylic protons.

Based on the analysis of structurally similar compounds like 1,3-diphenylpropane (B92013) and 4-bromotoluene, the predicted ¹H NMR chemical shifts and multiplicities for this compound are summarized in the table below. chemicalbook.comchemicalbook.comchegg.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2', H-6' | ~7.40 | d | ~8.5 | 4H |

| H-3', H-5' | ~7.05 | d | ~8.5 | 4H |

| H-1, H-3 | ~2.60 | t | ~7.5 | 4H |

| H-2 | ~1.95 | quint | ~7.5 | 2H |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The proton-decoupled ¹³C NMR spectrum of this compound provides direct information about the carbon skeleton of the molecule. chemicalbook.comchemicalbook.com Each unique carbon atom in the structure will produce a distinct signal.

The aromatic region of the spectrum is expected to display four signals, corresponding to the four different types of carbon atoms in the two equivalent para-substituted phenyl rings. The carbon atom bonded to the bromine (C-4') is expected to be significantly influenced by the halogen's electronegativity and will have a characteristic chemical shift. The ipso-carbon (C-1'), to which the propyl chain is attached, will also have a distinct chemical shift. The remaining two aromatic carbons (C-2', C-6' and C-3', C-5') will appear as two separate signals.

The aliphatic region will show two signals corresponding to the two types of carbon atoms in the propane chain. The benzylic carbons (C-1 and C-3) are equivalent and will produce a single signal, while the central carbon (C-2) will have a different chemical shift.

The predicted ¹³C NMR chemical shifts, based on data from analogous compounds such as 1,3-diphenylpropane and 4-bromotoluene, are presented in the following table. chemicalbook.comchemicalbook.comdocbrown.infodocbrown.info

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' | ~140 |

| C-2', C-6' | ~130 |

| C-3', C-5' | ~131.5 |

| C-4' | ~120 |

| C-1, C-3 | ~35 |

| C-2 | ~33 |

Complementary Spectroscopic Techniques (e.g., Infrared and Raman Spectroscopy for related compounds)

Infrared (IR) and Raman spectroscopy are valuable tools for identifying the functional groups and characteristic vibrations within a molecule. For this compound, these techniques can confirm the presence of the aromatic rings and the aliphatic chain, as well as the carbon-bromine bond.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. libretexts.orglibretexts.org The C=C stretching vibrations of the benzene ring usually give rise to a series of peaks in the 1600-1450 cm⁻¹ region. libretexts.orglibretexts.org The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern of the benzene ring. For a para-disubstituted benzene ring, a strong absorption band is expected in the range of 840-810 cm⁻¹. pressbooks.pubspectroscopyonline.com The aliphatic C-H stretching vibrations of the propane chain will be observed in the 2960-2850 cm⁻¹ region. Finally, the C-Br stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. tandfonline.com The symmetric stretching vibration of the benzene ring often gives a strong and characteristic Raman band. The C-Br stretching vibration is also typically Raman active. Analysis of the Raman spectrum of the related compound 1,3-diphenylpropane reveals characteristic bands that can be correlated to the vibrational modes of this compound. tandfonline.comchemicalbook.com

The combination of these spectroscopic methods provides a comprehensive and unambiguous structural characterization of this compound.

Derivatives and Analogs of 1,3 Di 4 Bromophenyl Propane: Synthesis and Characterization

Synthesis and Reactivity of 1,3-Di(4-bromophenyl)propane-1,3-dione and Related Diketones

This compound-1,3-dione is a significant derivative, serving as a versatile precursor in organic synthesis. Its dicarbonyl functionality is a key feature, influencing its synthesis, reactivity, and physical properties.

Synthetic Pathways for Diketone Formation (e.g., Baker–Venkataraman Rearrangement)

The synthesis of 1,3-diaryl-1,3-propanediones can be achieved through several established methods in organic chemistry. One of the most prominent methods is the Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a strong base. scispace.comlibretexts.org For the synthesis of unsymmetrical 1,3-diketones, a directed Claisen condensation is often employed. libretexts.org

Another significant route to 1,3-diketones is the Baker–Venkataraman rearrangement. This reaction involves the intramolecular rearrangement of an o-acyloxyacetophenone to a 1,3-diketone under basic conditions. core.ac.ukrsc.org The mechanism proceeds through the formation of an enolate, followed by an acyl transfer. rsc.org While this method is particularly useful for synthesizing ortho-hydroxyaryl-β-diketones, its principles can be adapted for other diketone syntheses. For instance, the synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione has been successfully achieved using the Baker–Venkataraman rearrangement of the corresponding ester precursor in the presence of potassium hydroxide (B78521) in pyridine. smolecule.comasianpubs.org

A general synthetic approach for a related compound, 1-(5-bromo-2-hydroxyphenyl)-3-p-tolylpropane-1,3-dione, involves a multi-step process starting from 4-bromophenol. This includes a Fries rearrangement followed by a Baker-Venkataraman transformation. asianpubs.org

Functional Group Modifications and Reactivity of Diketone Moieties

The 1,3-dicarbonyl moiety in this compound-1,3-dione is a hub of reactivity, allowing for a variety of functional group modifications. The presence of bromine atoms on the phenyl rings also offers sites for further chemical transformations.

The methylene (B1212753) group flanked by the two carbonyls is acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can participate in various reactions, including alkylations and condensations.

Furthermore, the diketone can undergo bromination at the α-position. For example, the bromination of 1,3-diphenylpropane-1,3-dione (B8210364) with N-bromosuccinimide (NBS) in the presence of an acid catalyst like p-toluenesulfonic acid can lead to monobromination. smolecule.comasianpubs.org Control of stoichiometry is crucial, as excess brominating agent can lead to dibrominated products. smolecule.com

The carbonyl groups themselves are susceptible to nucleophilic attack. Reduction of the diketone using agents like sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding 1,3-diol. smolecule.com The diketone can also serve as a ligand, coordinating with metal ions to form metal complexes. For example, 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione has been used to synthesize transition metal complexes. smolecule.com In a different application, 1,3-bis(4-bromophenyl)propane-1,3-dione (B3051353) has been utilized as a monomer in palladium-catalyzed Sonogashira-coupling reactions to create fluorescent polymers. mdpi.com

Spectroscopic Characterization of Diketone Derivatives

The characterization of this compound-1,3-dione and its derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

For a related compound, 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione, the ¹H NMR spectrum shows a characteristic singlet for the enolic proton at δ 15.42 ppm and a singlet for the phenolic proton at δ 11.98 ppm. smolecule.comresearchgate.net The aromatic protons appear as a multiplet in the range of δ 6.81-7.83 ppm. smolecule.com In the ¹³C NMR spectrum, the carbonyl carbon of the keto form appears around δ 194.55 ppm, while the enolic carbon is observed at approximately δ 177.20 ppm. The methine carbon of the enol form gives a signal at δ 92.30 ppm. smolecule.com

The IR spectrum provides valuable information about the functional groups present. The ketonic C=O stretching frequency for 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione is observed at 1678 cm⁻¹. smolecule.com The enolic C-O stretch is seen around 1236-1249 cm⁻¹, and the C=C stretch of the enol form appears near 1585-1587 cm⁻¹. smolecule.com

| Technique | Functional Group | Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| ¹H NMR | Enolic -OH | 15.42 | smolecule.comresearchgate.net |

| Phenolic -OH | 11.98 | smolecule.com | |

| Aromatic C-H | 6.81-7.83 (multiplet) | smolecule.com | |

| ¹³C NMR | Ketonic C=O | 194.55 | smolecule.com |

| Enolic C-O | 177.20 | smolecule.com | |

| Enolic =C-H | 92.30 | smolecule.com | |

| IR | Ketonic C=O | 1678 | smolecule.com |

| Enolic C=C | 1585-1587 | smolecule.com | |

| Enolic C-O | 1236-1249 | smolecule.com |

Exploration of Tautomeric Forms (e.g., Keto-Enol Tautomerism)

An important characteristic of 1,3-diketones is their existence as a mixture of keto and enol tautomers in equilibrium. chemicalbook.com The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents on the molecule. missouri.educore.ac.ukirb.hr

In the case of 1,3-diaryl-1,3-propanediones, the enol form is often stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen, forming a six-membered ring. This intramolecular hydrogen bond is a key factor in the predominance of the enol form in non-polar solvents. missouri.edu In polar solvents, the equilibrium may shift towards the more polar keto form. irb.hrresearchgate.net

NMR spectroscopy is a powerful tool for studying keto-enol tautomerism, as the signals for the protons and carbons of both tautomers can often be observed and quantified. missouri.educore.ac.uk For instance, in 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione, the strong downfield signal at δ 15.42 ppm in the ¹H NMR spectrum is indicative of the hydrogen-bonded enolic proton, suggesting a significant presence of the enol tautomer in solution. smolecule.com The equilibrium constant (Keq = [enol]/[keto]) can be determined from the integration of the respective signals in the NMR spectrum. core.ac.uk

Synthesis and Transformations of Bromophenylpropane-1,3-diol Analogues

The corresponding diol, this compound-1,3-diol, represents another important class of derivatives. These compounds can be synthesized from the corresponding diketones or through other synthetic routes.

Bromination Strategies for Diol Precursors

One synthetic route to this compound-1,3-diol involves the bromination of a suitable diol precursor, such as 1,3-diphenylpropane-1,3-diol (B1267955). The hydroxyl groups in 1,3-diphenylpropane-1,3-diol are reactive sites for substitution reactions. scispace.com

A documented method for the synthesis of 1,3-dibromo-1,3-diphenylpropane involves the treatment of 1,3-diphenyl-1,3-propanediol with phosphorus tribromide (PBr₃). core.ac.uk This reaction effectively replaces the hydroxyl groups with bromine atoms. The reaction can be carried out in a solvent like heptane, and the product can be purified by chromatographic techniques. core.ac.uk While this method provides the dibrominated alkane, modifications would be necessary to achieve bromination on the phenyl rings while preserving the diol functionality. A more direct approach to this compound-1,3-diol would likely involve the reduction of this compound-1,3-dione.

Oxidation and Reduction Reactions of Hydroxyl Groups

While this compound itself lacks hydroxyl groups, its alcohol derivatives and analogs are key intermediates in various synthetic pathways. The hydroxyl groups in these related compounds can undergo standard oxidation and reduction reactions to yield a variety of functionalized molecules.

Oxidation: The secondary or tertiary alcohol functionalities present in analogs such as 1-(4-bromophenyl)propan-1-ol (B1266696) and 1-(4-bromophenyl)-2-methylpropan-2-ol (B1267305) can be oxidized to form the corresponding ketones or aldehydes. Common oxidizing agents like chromium trioxide or pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. For instance, the oxidation of a secondary alcohol like 1-(4-bromophenyl)propan-1-ol would yield 1-(4-bromophenyl)propan-1-one. This transformation is a fundamental step in organic synthesis, converting the nucleophilic alcohol into an electrophilic carbonyl compound, thereby opening up further reaction possibilities.

Reduction: Conversely, the hydroxyl groups of these alcohol analogs can be removed through reduction to form the corresponding hydrocarbon. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. This reaction effectively deoxygenates the molecule, which can be a crucial step in a multi-step synthesis where the hydroxyl group was introduced merely as a directing or activating group. The reduction of epoxides, which are cyclic ether analogs, using reagents like sodium borohydride has also been studied, showing that terminal epoxides can be selectively reduced in the presence of internal ones. oup.com

The table below summarizes the expected products from oxidation and reduction reactions of representative hydroxylated analogs.

| Starting Material | Reaction Type | Reagent Example | Major Product |

| 1-(4-Bromophenyl)propan-1-ol | Oxidation | Pyridinium chlorochromate (PCC) | 1-(4-Bromophenyl)propan-1-one |

| 1-(4-Bromophenyl)-2-methylpropan-2-ol | Oxidation | Chromium trioxide | 1-(4-Bromophenyl)-2-methylpropan-2-one |

| 1-(4-Bromophenyl)-3-chloropropan-1-ol | Reduction | Lithium aluminum hydride (LiAlH₄) | 1-(4-Bromophenyl)-3-chloropropane |

Nucleophilic Substitution at Bromine Centers

The two bromine atoms attached to the phenyl rings of this compound and its derivatives represent reactive sites for nucleophilic aromatic substitution. Although generally less reactive than alkyl halides, the carbon-bromine (C-Br) bond in aryl bromides can be cleaved under specific conditions, allowing for the introduction of a wide range of functional groups. evitachem.comrammohancollege.ac.in

Halogens are effective leaving groups because they form relatively stable ions upon departure. savemyexams.com The electronegativity of the bromine atom polarizes the C-Br bond, making the carbon atom susceptible to attack by a nucleophile. savemyexams.com Nucleophilic substitution reactions are fundamental in diversifying the structure of the parent compound. rammohancollege.ac.in For example, reacting a bromophenyl compound with sodium methoxide (B1231860) can replace the bromine atom with a methoxy (B1213986) group. Other common nucleophiles used in these reactions include hydroxide ions (OH⁻), cyanide ions (CN⁻), and ammonia (B1221849) (NH₃), which lead to the formation of phenols, nitriles, and amines, respectively. savemyexams.comsavemyexams.com The reaction with KCN is particularly useful as it extends the carbon chain by one carbon atom. savemyexams.com

The general scheme for nucleophilic substitution is as follows:

Ar-Br + :Nu⁻ → Ar-Nu + :Br⁻

Where Ar represents the bromophenyl scaffold and :Nu⁻ is the incoming nucleophile. The success and rate of the reaction depend on the strength of the nucleophile, the reaction conditions (temperature, solvent), and often require a catalyst. rammohancollege.ac.in

Heterocyclic Ring Formation Utilizing Bromophenylpropane Scaffolds

The 1,3-diphenylpropane (B92013) framework is a valuable scaffold for constructing more complex molecular architectures, including heterocyclic rings. By modifying the propane (B168953) chain to include dicarbonyl functionalities, the molecule becomes an ideal precursor for condensation reactions.

Preparation of Pyrazole (B372694) Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their wide range of applications. nih.gov A common and effective method for synthesizing substituted pyrazoles involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. dergipark.org.trmdpi.compharmajournal.net For this purpose, an oxidized analog of this compound, namely 1,3-bis(4-bromophenyl)-1,3-propanedione , serves as the key 1,3-dicarbonyl precursor. This diketone possesses the necessary electrophilic centers for attack by the nucleophilic hydrazine.

The synthesis begins with the preparation of the 1,3-diketone from suitable precursors. Once obtained, this diketone can be reacted with various substituted and unsubstituted hydrazines to yield a library of pyrazole derivatives. dergipark.org.trresearchgate.net The reaction is highly modular, allowing for diversity at the N1 position of the pyrazole ring by simply changing the hydrazine reactant. csic.es

Cyclocondensation Reactions with Hydrazines

The core reaction for forming the pyrazole ring is a cyclocondensation. mdpi.com In this process, the hydrazine molecule, acting as a bidentate nucleophile, attacks the two carbonyl carbons of the 1,3-diketone. This is typically followed by a dehydration step to form the stable aromatic pyrazole ring. pharmajournal.net

Research has shown that reacting a related 1,3-diketone precursor, 2-(2-(4-bromophenyl)hydrazino)-1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione, with various hydrazines in refluxing ethanol (B145695) for several hours yields the corresponding substituted pyrazole derivatives. dergipark.org.trresearchgate.net The structures of these newly synthesized compounds are typically confirmed using spectroscopic methods such as IR, NMR, and elemental analysis. dergipark.org.trresearchgate.net

The table below details the synthesis of several pyrazole derivatives through the cyclocondensation of a diketone precursor with different hydrazines, based on analogous reactions. dergipark.org.trresearchgate.net

| Diketone Precursor | Hydrazine Reagent | Resulting Pyrazole Derivative |

| 2-(2-(4-bromophenyl)hydrazino)-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | Methyl hydrazine | 2-(1-(4-bromophenyl)-5-(2-hydroxyphenyl)-3-phenyl-1H-pyrazol-4-yl)-1-methyldiazene |

| 2-(2-(4-bromophenyl)hydrazino)-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | Phenyl hydrazine | 2-(1-(4-bromophenyl)-5-(2-hydroxyphenyl)-3-phenyl-1H-pyrazol-4-yl)-1-phenyldiazene |

| 2-(2-(4-bromophenyl)hydrazino)-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | 4-Bromophenylhydrazine | 2-(1-(4-bromophenyl)-5-(2-hydroxyphenyl)-3-phenyl-1H-pyrazol-4-yl)-1-(4-bromophenyl)diazene dergipark.org.tr |

Computational Studies on Analogous Structures to Predict Reactivity and Conformation

Computational chemistry provides powerful tools for predicting the reactivity, conformation, and potential biological activity of molecules, including analogs of this compound. Methods such as Density Functional Theory (DFT) and molecular docking are frequently employed to study related structures. researchgate.net

DFT calculations are used to optimize the molecular geometry and to determine electronic properties. researchgate.netuantwerpen.be For example, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's chemical reactivity and kinetic stability. uantwerpen.be Studies on analogous structures, such as chalcones like (2E)-1-(anthracen-9-yl)-3-(4-bromophenyl)prop-2-en-1-one, use DFT to calculate vibrational spectra, bond lengths, and bond angles, which can be compared with experimental data. researchgate.netdntb.gov.ua

Molecular docking is a computational technique used to predict how a molecule binds to a macromolecular target, such as a protein or enzyme. For analogs like 3-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol, docking studies can model the interactions with biological targets. These models might reveal that the bromophenyl group participates in hydrophobic interactions with specific amino acid residues, while other functional groups like hydroxyls and amines form hydrogen bonds. Such computational predictions are invaluable in the early stages of drug discovery for assessing the potential of a compound as a therapeutic agent.

Advanced Applications and Research Horizons for 1,3 Di 4 Bromophenyl Propane and Its Derivatives

Contributions to Materials Science and Polymer Chemistry

The utility of 1,3-di(4-bromophenyl)propane derivatives is particularly evident in the creation of functional polymers and specialty materials. The reactive bromine atoms provide handles for various cross-coupling reactions, enabling the integration of the diarylpropane motif into larger, high-performance systems.

A prominent application lies in the use of its dione (B5365651) derivative, 1,3-bis(4-bromophenyl)propane-1,3-dione (B3051353), as a monomer for producing π-conjugated polymers. mdpi.com These polymers are a cornerstone of modern organic materials science, with applications in electronics and photonics.

The Sonogashira coupling reaction, a robust method for forming carbon-carbon bonds, is instrumental in polymerizing monomers derived from this compound. wikipedia.orgorganic-chemistry.org This cross-coupling reaction typically employs a palladium catalyst and a copper(I) co-catalyst to link a terminal alkyne with an aryl halide. wikipedia.orgresearchgate.net

In a notable example, the monomer 1,3-bis(4-bromophenyl)propane-1,3-dione was polymerized with 1,4-dioctyloxy-2,5-diethynylbenzene. nih.govresearchgate.netsemanticscholar.org The synthesis was achieved via a palladium-catalyzed Sonogashira reaction, utilizing tetrakis(triphenylphosphine)palladium (B116648) and cuprous iodide as catalysts in a DMF/Et₃N solvent system. mdpi.com This process effectively links the aryl bromide sites of the dione monomer with the alkyne groups of the co-monomer to build the conjugated polymer backbone. mdpi.com

The conjugated polymer synthesized from 1,3-bis(4-bromophenyl)propane-1,3-dione, named PDBDBM, has been successfully developed as a highly sensitive and selective fluorescent chemosensor. nih.govsemanticscholar.org This polymer exhibits bright green photoluminescence under UV light, which is selectively quenched in the presence of specific metal ions. nih.govresearchgate.net

Research has demonstrated that PDBDBM can detect copper (Cu²⁺) and iron (Fe³⁺) ions with high selectivity over other metal ions. nih.govresearchgate.netdntb.gov.ua The quenching of the polymer's fluorescence upon addition of Cu²⁺ or Fe³⁺ allows for their quantitative detection at very low concentrations. semanticscholar.orgmdpi.com The intensity change can even be observed by the naked eye under a UV lamp, highlighting its potential for practical applications in environmental monitoring. mdpi.com The performance of this chemosensor is detailed in the table below. nih.govnih.gov

| Parameter | Copper (Cu²⁺) | Iron (Fe³⁺) |

| Detection Limit | 5 nM | 0.4 µM |

| Stern-Volmer Quenching Constant (Ksv) | 1.28 × 10⁸ M⁻¹ | 2.40 × 10⁴ M⁻¹ |

This table presents the performance metrics of the PDBDBM polymer as a fluorescent chemosensor for Cu²⁺ and Fe³⁺ ions. nih.govresearchgate.netsemanticscholar.orgnih.gov

Beyond single polymer systems, 1,3-diarylpropane derivatives are significant as intermediates in the synthesis of various specialty chemicals and functional molecules. hbni.ac.in The ability to functionalize the core structure allows for the creation of a library of compounds with tailored properties. For instance, hyperbranched conjugated polymers incorporating similar structural motifs have been synthesized for the selective sensing of Fe(III) ions. researchgate.net The versatility of the 1,3-diarylpropane framework makes it a valuable component in the design of advanced materials for sensing and other high-technology applications.

Monomer Applications in Conjugated Polymer Synthesis

Palladium-Catalyzed Sonogashira-Coupling Reactions

Investigations in Supramolecular Chemistry

Supramolecular chemistry focuses on systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds and π–π stacking. nih.gov The conformation of individual molecules plays a critical role in dictating the structure and properties of the resulting assembly.

The intrinsic structure of 1,3-bis(4-bromophenyl)propane itself provides insight into its role in supramolecular assemblies. Crystal structure analysis reveals that the molecule adopts a specific, non-linear conformation. iucr.orgresearchgate.net

Key conformational features include:

Kinked Propane (B168953) Linker : The three-carbon chain creates a distinct bend in the molecular backbone. iucr.org

Anti-Positioning : The two 4-bromophenyl groups are located in an anti-position relative to each other, with C4—C1—C2—C3 and C1—C2—C3–C10 torsion angles of -174.5° and 179.5°, respectively. iucr.org

Perpendicular Ring Orientation : The phenyl rings are oriented nearly perpendicular to the plane of the propane chain. iucr.org

A crucial consequence of this kinked geometry is the inhibition of π–π stacking interactions between the aromatic rings within the crystal structure. iucr.org This inherent conformational preference is a determining factor in how its derivatives self-assemble.

In more complex systems, this conformational influence is exploited to create functional materials. For example, derivatives such as 4-(4-bromophenyl)pyridinium can be incorporated into larger structures. nih.govsemanticscholar.org When these molecules interact with hosts like cucurbit wikipedia.orguril (CB wikipedia.org), the host encapsulates the aromatic units, forcing them into a rigid conformation. semanticscholar.orgnankai.edu.cn This restriction of molecular rotation and movement can dramatically enhance luminescence, leading to phenomena like purely organic room-temperature phosphorescence (RTP). semanticscholar.orgnankai.edu.cn This demonstrates a powerful principle in materials design: by controlling the molecular conformation through supramolecular assembly, one can unlock novel and desirable material properties.

Potential for Halogen Bonding Interactions in Self-Assembled Systems

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. mdpi.comnih.govrsc.org This interaction is directional and its strength can be tuned, making it a valuable tool in crystal engineering and the design of self-assembled supramolecular structures. nih.govrsc.org The bromine atoms in this compound and its derivatives can participate in various halogen-bonding interactions, including Br···O, Br···N, Br···π, and Br···Br. mdpi.comresearchgate.netrsc.org

The formation of these bonds can drive the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. mdpi.comresearchgate.net For instance, studies on similar brominated aromatic compounds have demonstrated that Br···O and Br···Br interactions are pivotal in the formation of 2D sheet-like structures and 3D supramolecular architectures. mdpi.comresearchgate.netrsc.org The directionality and strength of these halogen bonds are influenced by the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups enhancing the electrophilic character of the bromine atom and leading to stronger interactions. acs.org The interplay of halogen bonding with other noncovalent forces, such as hydrogen bonding and π–π stacking, can lead to complex and functional supramolecular assemblies. mdpi.comnih.govresearchgate.net

Interactive Table: Types of Halogen Bonding Interactions and Their Significance.

| Interaction Type | Description | Significance in Self-Assembly |

|---|---|---|

| Br···O | An interaction between a bromine atom and an oxygen atom from another molecule. mdpi.comresearchgate.net | Can lead to the formation of 2D sheet structures. mdpi.comresearchgate.net |

| Br···Br | An interaction between two bromine atoms of adjacent molecules. mdpi.comrsc.orgrsc.org | Contributes to the formation of 3D supramolecular architectures. mdpi.comrsc.org |

| Br···π | An interaction between a bromine atom and the π-electron system of an aromatic ring. mdpi.comresearchgate.net | Plays a role in the stabilization of crystal packing. mdpi.com |

| Br···N | An interaction between a bromine atom and a nitrogen atom. rsc.org | Can be utilized in creating linear supramolecular polymers. rsc.org |

The potential for this compound to engage in these types of interactions makes it a promising building block for the construction of novel crystalline materials with tailored architectures and properties. The flexible propane linker allows for conformational adjustments that can accommodate various packing motifs directed by these specific intermolecular forces.

Design of Host-Guest Systems with Brominated Components

For example, a host molecule incorporating the this compound scaffold could potentially bind guest molecules through halogen bonding to the bromine atoms. The flexible propane chain would allow the two bromophenyl groups to orient themselves to create a binding pocket suitable for specific guests. Research on other brominated hosts has shown that they can form stable complexes with a variety of guest molecules, including aromatic compounds and anions. researchgate.netrsc.orgresearchgate.net The selectivity of these host-guest systems can be tuned by modifying the structure of the host and the nature of the substituents on the aromatic rings. rsc.org

Furthermore, the bromine atoms can enhance the photophysical properties of host-guest systems, for instance, by promoting phosphorescence through the heavy-atom effect. nih.gov This has led to the development of host-guest systems with tunable emission colors. researchgate.netrsc.org A 4,4'-Br substituted dibenzyl isophthalate, for example, has been used as a versatile host for various aromatic guest molecules to achieve emission colors from blue to red. rsc.org The ability to control the assembly and properties of these systems through the strategic placement of bromine atoms opens up possibilities for applications in sensing, molecular recognition, and the development of new luminescent materials. rsc.org

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools for investigating the properties and behavior of molecules like this compound at the atomic level. These methods complement experimental studies by providing insights that can be difficult to obtain through experiments alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. arxiv.orggoogle.com It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. arxiv.org For this compound, DFT calculations can provide valuable information about its geometry, conformational preferences, and electronic properties. science.gov

DFT calculations can be used to determine the most stable three-dimensional structure of this compound. researchgate.net This involves optimizing the molecular geometry to find the arrangement of atoms that corresponds to the lowest energy. google.com For a flexible molecule like this compound, with its rotatable bonds in the propane linker and the phenyl groups, there are multiple possible conformations. nih.gov DFT calculations can explore the potential energy surface to identify the different stable conformers and their relative energies. nih.govnih.gov

For example, studies on similar molecules like 1,3-propanediol (B51772) show that different conformers can have significantly different energies and that the presence of a solvent can influence the conformational equilibrium. nih.govnih.gov Understanding the preferred conformations of this compound is crucial for predicting its packing in the solid state and its interactions with other molecules.

Interactive Table: Example of DFT-Calculated Geometrical Parameters for a Related Brominated Aromatic Compound.

| Parameter | Calculated Value (B3LYP/6-31+G(d)) | Experimental Value | Reference |

|---|---|---|---|

| C-Br Bond Length | ~1.90 Å | Varies in similar structures | |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å | Varies in similar structures | jocpr.com |

| Dihedral Angle (Phenyl-Propane) | Varies depending on conformation | Varies depending on conformation | jocpr.com |

Note: The values presented are illustrative and based on calculations for similar brominated aromatic structures. Specific values for this compound would require dedicated DFT calculations.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key concepts in understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. nih.govscience.gov

DFT calculations can accurately predict the energies and spatial distributions of the HOMO and LUMO for this compound. nih.govdntb.gov.ua This information can be used to understand how the molecule will interact with other species and to predict its role in chemical reactions. For instance, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO gap can also be correlated with the molecule's electronic absorption spectrum, which can be investigated using time-dependent DFT (TD-DFT). dntb.gov.ua

Molecular Geometry Optimization and Conformation

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.govuq.edu.au By solving Newton's equations of motion for the atoms in the system, MD simulations can provide a detailed picture of how molecules move, change conformation, and interact with each other over time. researchgate.net

Furthermore, MD simulations can be used to study the intermolecular interactions between multiple this compound molecules. researchgate.netacs.org This can provide insights into the early stages of self-assembly and crystallization, showing how halogen bonding and other noncovalent interactions guide the formation of ordered structures. researchgate.net By simulating the system at different temperatures and pressures, researchers can investigate the stability of different assembled structures and predict their phase behavior. The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. uq.edu.au

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., NMR, IR)

The elucidation and verification of molecular structures are foundational to chemical research. While experimental spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable, quantum chemical calculations have emerged as a powerful complementary tool. These computational methods, particularly those based on Density Functional Theory (DFT), allow for the a priori prediction of spectroscopic properties, aiding in the interpretation of experimental data and providing deeper insights into the electronic structure and vibrational dynamics of molecules like this compound and its derivatives.

The core principle involves solving approximations of the Schrödinger equation for a given molecular structure. cellmolbiol.org For spectroscopic predictions, this process typically begins with the geometry optimization of the molecule to find its lowest energy conformation. researchgate.net Following optimization, vibrational frequency analysis can be performed to predict the IR spectrum, and methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate NMR shielding constants, which are then converted to chemical shifts. researchgate.netrasayanjournal.co.in

Infrared (IR) Spectroscopy Prediction

Quantum chemical calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311G(d,p)), are frequently employed for this purpose. rasayanjournal.co.in

The calculated frequencies are often systematically higher than the experimental values. This discrepancy arises from the approximations inherent in the theoretical model and the fact that calculations typically model an isolated molecule in the gas phase at zero Kelvin, whereas experimental spectra are often recorded on solid or liquid samples at room temperature. To bridge this gap, the calculated wavenumbers are often multiplied by a scaling factor (commonly around 0.96 for DFT/B3LYP) to improve agreement with experimental data. uantwerpen.be

The analysis allows for the assignment of specific vibrational modes (stretching, bending, etc.) to each calculated frequency, providing a detailed interpretation of the experimental spectrum. For a molecule like this compound, key vibrations would include C-H stretching of the aromatic rings and the aliphatic propane chain, C=C stretching within the phenyl rings, and the characteristic C-Br stretching vibrations.

Below is a representative table illustrating how theoretical calculations can be correlated with experimental IR data for aromatic bromo-compounds.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Unscaled) | Calculated Wavenumber (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| Aromatic C-H Stretch | 3150 - 3080 | 3024 - 2957 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3050 - 2940 | 2928 - 2822 | 3000 - 2850 |

| Aromatic C=C Stretch | 1650 - 1590 | 1584 - 1526 | 1625 - 1575 |

| CH₂ Bending (Scissoring) | 1510 - 1470 | 1450 - 1411 | 1470 - 1430 |

| C-Br Stretch | 690 - 610 | 662 - 586 | 700 - 600 |

This table is illustrative, based on typical values from computational studies on similar aromatic halogenated compounds. Specific values for this compound would require a dedicated computational study.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

The prediction of ¹H and ¹³C NMR spectra is another significant application of quantum chemical calculations in structural analysis. The GIAO method is the most common approach for calculating the isotropic magnetic shielding tensors of nuclei within a molecule. rasayanjournal.co.in These calculated shielding values are then converted into chemical shifts (δ, in ppm) by comparing them to the calculated shielding of a reference standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the level of theory (functional and basis set) used. acs.org DFT calculations, particularly with hybrid functionals like B3LYP, have shown good success in predicting chemical shifts that correlate well with experimental results, often with mean absolute errors of less than 0.5 ppm for ¹H and 3 ppm for ¹³C NMR. researchgate.netacs.org

For this compound, calculations can precisely predict the chemical shifts for the distinct protons and carbons: the aliphatic protons of the central propane bridge (-CH₂-CH₂-CH₂-), and the aromatic protons and carbons of the para-substituted bromophenyl rings. These predictions are invaluable for assigning complex spectra, resolving ambiguities, and confirming the regiochemistry of substitution.

The following table provides a hypothetical comparison between predicted and experimental NMR chemical shifts for this compound, based on data structures from related computational studies. rasayanjournal.co.insemanticscholar.org

| Atom Type | Experimental Chemical Shift (δ, ppm) | Calculated Chemical Shift (δ, ppm) (GIAO/DFT) |

| ¹³C NMR | ||

| C-Br (ipso-carbon) | ~121 | ~120.5 |

| Aromatic CH (ortho to Br) | ~132 | ~131.8 |

| Aromatic CH (meta to Br) | ~130 | ~129.5 |

| Aromatic C (ipso- to propyl) | ~140 | ~140.2 |

| Propyl -CH₂- (benzylic) | ~35 | ~34.7 |

| Propyl -CH₂- (central) | ~31 | ~31.3 |

| ¹H NMR | ||

| Aromatic H (ortho to Br) | ~7.4 | ~7.45 |

| Aromatic H (meta to Br) | ~7.0 | ~7.08 |

| Propyl -CH₂- (benzylic, triplet) | ~2.6 | ~2.65 |

| Propyl -CH₂- (central, quintet) | ~2.0 | ~1.98 |

Note: Experimental values are estimates based on typical substituent effects. Calculated values are representative of results achievable with modern DFT methods.

The ability to accurately predict these spectroscopic properties provides a powerful synergy with experimental work, accelerating the pace of research and enhancing the confidence in structural assignments for novel derivatives of this compound.

Future Research Directions and Unexplored Avenues

Expansion of Synthetic Methodologies to Novel Derivatives

Future research should prioritize the development and expansion of synthetic routes originating from 1,3-Di(4-bromophenyl)propane to create a diverse library of novel derivatives. The two bromine atoms are prime handles for various cross-coupling reactions, which remains a largely untapped area for this specific molecule.

Key future research efforts could include:

Systematic Exploration of Cross-Coupling Reactions: While related diketone derivatives have been used in Sonogashira coupling to create conjugated polymers mdpi.com, a systematic study on this compound itself is warranted. Exploring its reactivity in Suzuki, Heck, Stille, Buchwald-Hartwig, and Sonogashira-Hagihara cross-coupling reactions would provide access to a wide array of derivatives with tailored electronic and steric properties.

Development of Asymmetric Syntheses: Introducing chirality to the propane (B168953) backbone or through derivatization of the phenyl rings could lead to compounds with interesting stereospecific applications. Future work could focus on developing catalytic asymmetric methods to functionalize the propane bridge or to perform stereoselective cross-coupling reactions.

Grignard and Lithiation Reactions: Transformation of the aryl bromides into Grignard or organolithium reagents would open pathways to a host of new derivatives by reaction with a wide range of electrophiles, such as aldehydes, ketones, nitriles, and carbon dioxide.

Microwave-Assisted Synthesis: Investigating microwave irradiation as a tool to accelerate the synthesis of derivatives could lead to faster, more efficient, and higher-yielding reactions, a technique that has proven effective for other diaryl diketones. researchgate.net

Exploration of New Applications in Emerging Technologies

The derivatives of this compound hold considerable promise for applications in materials science and medicinal chemistry. Future research should be directed towards synthesizing and testing new compounds based on this scaffold for specific functions in emerging technologies.

Potential application areas to explore include:

Organic Electronics: The 1,3-diphenylpropane (B92013) unit can act as a flexible linker in conjugated polymers. By replacing the bromine atoms with various π-conjugated systems, new materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and sensors could be developed. A derivative, 1,3-bis(4-bromophenyl)propane-1,3-dione (B3051353), has already been used to create a polymer-based fluorescent chemosensor for detecting copper (Cu²⁺) and iron (Fe³⁺) ions. mdpi.com Further research could expand this to create sensors for other analytes.

Medicinal Chemistry and Pharmacology: The 4-bromophenyl moiety is a key structural feature in molecules with anticancer activity. mdpi.com The core structure of this compound could be used as a scaffold to design and synthesize new potential therapeutic agents. For instance, derivatives could be designed as inhibitors for specific enzymes, such as 3-hydroxykynurenine transaminase, which is a target in vector control. nih.gov

Liquid Crystals: Substituted 1,3-diphenylpropane-1,3-diones have been investigated as ligands for metallomesogens (metal-containing liquid crystals). rri.res.in Future work could explore non-ketone derivatives of this compound as new liquid crystalline materials.

Advanced Polymers: Polymerization of derivatives could lead to new classes of high-performance polymers with enhanced thermal stability, specific optical properties, or flame retardancy due to the bromine content.

A summary of potential derivatives and their target applications is presented below.

| Derivative Class | Synthetic Route | Potential Application | Relevant Findings |

| Conjugated Polymers | Sonogashira, Suzuki, or Stille Coupling | Organic Electronics (OLEDs, OPVs), Chemosensors | A related diketone polymer showed high sensitivity for Cu²⁺ and Fe³⁺ detection. mdpi.com |

| Heterocyclic Compounds | Buchwald-Hartwig Amination, Cyclization Reactions | Medicinal Chemistry, Agrochemicals | Brominated aminopyrazine structures show specific anticancer activity. mdpi.com |

| Organometallic Complexes | Lithiation followed by reaction with metal halides | Catalysis, Metallomesogens | Substituted β-diketones are used as ligands for mesogenic metal complexes. rri.res.in |

| Chiral Ligands | Asymmetric Synthesis | Asymmetric Catalysis | Development of chiral metalloradical catalysts enables stereoselective reactions. colorado.edu |

Advanced Mechanistic Studies of Reactions Involving this compound

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic protocols and controlling product outcomes. Future research should employ advanced analytical and computational techniques to elucidate the mechanisms of reactions where this compound is a key reactant or precursor.

Areas for mechanistic investigation include:

Kinetics of Cross-Coupling Reactions: Studying the kinetics of palladium-catalyzed or other transition-metal-catalyzed reactions will help in optimizing catalyst systems, reaction times, and temperatures to maximize yield and selectivity. mdpi.com

Identification of Intermediates: Using techniques such as in-situ NMR or mass spectrometry to identify and characterize transient intermediates in multi-step syntheses. This can provide critical insights into the reaction pathway, as has been done for multicomponent reactions involving related species. core.ac.uk

Computational Modeling: Employing Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and predict the influence of different substituents or catalysts on reactivity. researchgate.netrasayanjournal.co.in Such studies can explain observed regioselectivity and guide the design of more efficient synthetic routes. rsc.org

Understanding Polymerization Mechanisms: For derivatives that undergo polymerization, detailed studies are needed to understand the polymerization mechanism (e.g., chain-growth vs. step-growth), kinetics, and factors controlling the polymer's molecular weight and polydispersity.

Development of Structure-Property Relationships through Combined Experimental and Theoretical Approaches

A powerful avenue for future research lies in establishing clear and predictive relationships between the molecular structure of this compound derivatives and their macroscopic properties. This requires a synergistic approach combining systematic synthesis, experimental characterization, and computational modeling.

Key research directions include:

Systematic Derivatization and Characterization: Synthesizing a library of derivatives where substituents on the phenyl rings or modifications to the propane linker are systematically varied. The resulting compounds would then be thoroughly characterized for their optical, electronic, thermal, and biological properties.

Crystallographic Analysis: Obtaining single-crystal X-ray structures of new derivatives to understand their solid-state packing and intermolecular interactions. The crystal structure of the parent compound, 1,3-bis(4-bromophenyl)propane, is known and provides a baseline for comparison. researchgate.net

Spectroscopic and Computational Correlation: Combining experimental spectroscopic data (NMR, FT-IR, UV-Vis) with theoretical calculations (DFT, TD-DFT) to understand how structural changes influence electronic transitions, vibrational modes, and chemical shifts. rasayanjournal.co.inbohrium.comeurjchem.com

Quantitative Structure-Activity Relationship (QSAR): For derivatives with potential biological activity, developing QSAR models to correlate specific structural features with their efficacy. This can accelerate the discovery of lead compounds by predicting the activity of unsynthesized molecules. nih.gov

By pursuing these integrated experimental and theoretical studies, researchers can move beyond serendipitous discovery towards the rational design of novel materials and molecules based on the this compound scaffold, tailored for specific, high-value applications.

Q & A

Basic: What are the standard synthetic routes for 1,3-Di(4-bromophenyl)propane, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using 4-bromophenylboronic acid and 1,3-dihalopropane precursors. Reaction conditions, including catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity, and temperature, critically impact yield. For instance, polar aprotic solvents like DMF enhance reaction efficiency, while elevated temperatures (80–100°C) may accelerate coupling but risk byproduct formation via dehalogenation . Optimization requires balancing stoichiometry and catalyst loading to minimize undesired side reactions, such as homocoupling of aryl halides.

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : The propane backbone protons resonate as a triplet (~δ 2.4–2.8 ppm), while aromatic protons from bromophenyl groups appear as doublets (δ 7.3–7.6 ppm) due to para-substitution. ¹³C NMR shows distinct signals for quaternary carbons adjacent to bromine (δ 120–130 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z ~366 (C₁₅H₁₄Br₂) confirm molecular weight, with isotopic patterns characteristic of bromine.

- X-ray Crystallography : Resolves bond angles and torsional strain in the propane linker, critical for understanding steric effects .

Advanced: How can computational chemistry predict the reactivity of this compound?

Density Functional Theory (DFT) simulations model electronic effects of bromine substituents, predicting sites for electrophilic/nucleophilic attack. For example, the electron-withdrawing bromine groups reduce electron density on the phenyl rings, directing reactivity toward meta positions in substitution reactions. Computational studies also assess thermodynamic stability, revealing strain energies in the propane chain that influence decomposition pathways .

Advanced: How to resolve contradictions in reported physicochemical data (e.g., melting points)?

Discrepancies often arise from impurities or polymorphic forms. Researchers should:

- Reproduce synthesis using standardized protocols (e.g., recrystallization in hexane/ethyl acetate).

- Differential Scanning Calorimetry (DSC) can identify polymorphs by detecting multiple endothermic peaks.

- Cross-validate data with independent techniques (e.g., NMR purity vs. HPLC retention times) .

Methodological: What experimental controls are essential in catalytic studies?

- Blank reactions (without catalyst) to rule out thermal or solvent-driven pathways.

- Internal standards (e.g., triphenylmethane) for quantitative GC-MS analysis.

- Kinetic profiling at varying catalyst loadings to distinguish between homogeneous and heterogeneous catalysis mechanisms .

Methodological: Best practices for safe handling and storage?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Storage : In airtight containers under inert gas (N₂/Ar) at 4°C to prevent degradation.

- Waste disposal : Halogenated waste streams, adhering to EPA guidelines for brominated organics .

Advanced: How do bromine substituents influence cross-coupling reactivity?

Bromine’s electron-withdrawing effect lowers the energy of the σ* orbital in C-Br bonds, facilitating oxidative addition in Pd-catalyzed reactions. Compared to non-brominated analogs, this compound exhibits faster coupling kinetics but may require milder bases (e.g., K₂CO₃ vs. NaOH) to avoid dehalogenation .

Basic: Common byproducts and mitigation strategies

- Homocoupled products (e.g., biphenyl derivatives): Minimize via strict control of stoichiometry (1:1 aryl halide:propane precursor).

- Debrominated intermediates : Use degassed solvents to prevent radical-mediated debromination.

- Identification : LC-MS or TLC (Rf comparison with authentic samples) .

Advanced: Structural motifs in crystallographic studies

X-ray analyses reveal gauche conformations in the propane linker, with C-C-C angles ~112°. Bromophenyl rings adopt near-orthogonal orientations (dihedral angles ~85°), reducing steric clash. These motifs correlate with reduced solubility in nonpolar solvents, impacting material design .

Methodological: Optimizing reaction conditions for scale-up

- Flow chemistry : Enhances heat/mass transfer, reducing hotspots in exothermic reactions.

- In-line monitoring : FTIR or Raman spectroscopy tracks intermediate formation.

- Purification : Gradient column chromatography or recrystallization in ethanol/water mixtures ensures ≥95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.